molecular formula C8H14BrNO2 B13346426 4-Bromo-1-morpholinobutan-1-one

4-Bromo-1-morpholinobutan-1-one

Cat. No.: B13346426
M. Wt: 236.11 g/mol
InChI Key: LUOOKAJBQOOMMR-UHFFFAOYSA-N
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Description

4-Bromo-1-morpholinobutan-1-one is a brominated aliphatic ketone featuring a morpholine substituent at the first carbon of the butanone backbone. Its molecular structure combines a ketone group, a bromine atom at the 4-position, and a morpholine ring, which may enhance solubility in polar solvents and influence reactivity in organic synthesis.

Properties

IUPAC Name

4-bromo-1-morpholin-4-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c9-3-1-2-8(11)10-4-6-12-7-5-10/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOOKAJBQOOMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-1-morpholinobutan-1-one can be achieved through a multi-step process involving the following key steps:

    Bromination of Butanone: The initial step involves the bromination of butanone to form 4-bromobutanone. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Morpholine Substitution: The brominated intermediate is then reacted with morpholine to form the final product. This reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-1-morpholinobutan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

Chemistry:

4-Bromo-1-morpholinobutan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features allow for the design of molecules with specific biological activities.

Industry:

In the chemical industry, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-morpholinobutan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share bromine substituents or aliphatic/aromatic backbones, enabling comparative insights:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications Reference
4-Bromo-1-morpholinobutan-1-one N/A* C₈H₁₄BrNO₂ Ketone, morpholine, bromoalkane Synthetic intermediate (inferred) -
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₇BrN₂ Aromatic bromo, diamine Manufacturing, laboratory use
4-Bromoaniline (p-Bromoaniline) 106-40-1† C₆H₆BrN Aromatic bromo, amine Chemical synthesis (dyes, pharmaceuticals)
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one N/A C₁₀H₈BrCl₂O Ketone, bromo, chloro, aryl Research applications (e.g., catalysis)
4-Bromo-1-butanol 6089-17-4 C₄H₉BrO Alcohol, bromoalkane Intermediate in organic synthesis
4-Bromo-1,2-diaminobenzene vs. This compound
  • Structure : The former is aromatic with dual amine groups, while the latter is aliphatic with a ketone and morpholine.
  • Reactivity: 4-Bromo-1,2-diaminobenzene undergoes electrophilic aromatic substitution (e.g., diazotization), whereas the morpholinobutanone’s ketone group may participate in nucleophilic additions or serve as a directing group in cross-coupling reactions .
4-Bromoaniline vs. This compound
  • Functional Groups : 4-Bromoaniline’s amine group enables conjugation with carbonyl compounds (e.g., Schiff base formation), contrasting with the ketone and morpholine in the target compound.
  • Solubility : The morpholine ring likely increases water solubility compared to the hydrophobic aromatic amine .
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one
  • Research Use: Evidence highlights its role in catalysis or materials science, whereas the morpholinobutanone’s applications remain speculative without direct data .
4-Bromo-1-butanol
  • Functional Group : The alcohol group undergoes oxidation (to carboxylic acid) or esterification, whereas the ketone in the target compound is less reactive toward nucleophiles without activation.
  • Physical Properties: 4-Bromo-1-butanol’s boiling point (~200°C estimated) is likely higher than the ketone due to hydrogen bonding .

Research Findings and Limitations

  • Morpholine’s Impact: The morpholine group in this compound may enhance solubility and stability in acidic conditions compared to halogenated aryl ketones (e.g., ’s compound).
  • Bromine Position : The 4-position bromine in the target compound vs. 2-bromo in ’s compound could lead to divergent regioselectivity in substitution reactions.
  • Evidence Gaps : Direct data on the target compound’s synthesis, toxicity, or industrial applications are absent in the provided evidence, necessitating caution in extrapolating conclusions.

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